2-Ethyl-2,3,3-trimethylcyclobutan-1-one
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Overview
Description
2-Ethyl-2,3,3-trimethylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring with various alkyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3,3-trimethylbutan-2-ol with a strong acid catalyst can lead to the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize advanced techniques such as catalytic hydrogenation and cyclization reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethyl-2,3,3-trimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2,2,3-Trimethylcyclobutan-1-one: A similar compound with fewer alkyl substituents.
2-Ethylcyclobutan-1-one: Another related compound with a different substitution pattern.
Uniqueness
2-Ethyl-2,3,3-trimethylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
59895-34-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-ethyl-2,3,3-trimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-5-9(4)7(10)6-8(9,2)3/h5-6H2,1-4H3 |
InChI Key |
UCFQUAQWTLPJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)CC1(C)C)C |
Origin of Product |
United States |
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